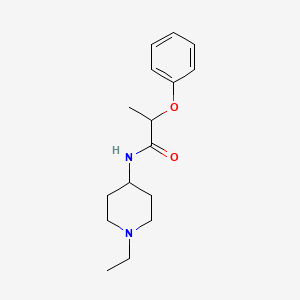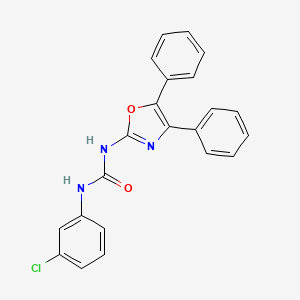
N-(1-ethyl-4-piperidinyl)-2-phenoxypropanamide
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to N-(1-ethyl-4-piperidyl)-2-phenoxypropanamide, involves various chemical reactions that yield compounds with significant biological activities. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which were evaluated for their anti-acetylcholinesterase activity, showcasing the potential therapeutic applications of such compounds (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The study by Brine et al. (1995) involved the synthesis and X-ray analysis of enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, providing insights into the stereochemistry and molecular interactions of such compounds (Brine et al., 1995).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that alter their properties and potential applications. For example, the study by Ishii et al. (1997) on the Rhodium-Catalyzed Reaction of N-(2-Pyridinyl)piperazines with CO and Ethylene reveals a novel carbonylation reaction at a C−H bond in the piperazine ring, highlighting the complex chemical behavior of these compounds (Ishii et al., 1997).
Scientific Research Applications
Anti-acetylcholinesterase Activity
A study focused on synthesizing and evaluating a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, revealing significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific groups dramatically enhanced activity, highlighting the potential of certain derivatives as potent inhibitors of acetylcholinesterase, which could be beneficial in treating conditions like Alzheimer's disease. The compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibited an affinity 18,000 times greater for AChE than for BuChE, indicating its potential for advanced development as an antidementia agent (Sugimoto et al., 1990).
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis
Research involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) explored its capability to visualize primary breast tumors in humans in vivo, exploiting the preferential binding to sigma receptors overexpressed on breast cancer cells. The study showed promising results, with focal increased tracer accumulation observed in most breast tumors, suggesting that P-(123)I-MBA could be an effective tool for noninvasively assessing tumor proliferation (Caveliers et al., 2002).
Analysis of Psychoactive Substances
In the context of identifying and characterizing psychoactive substances, a study conducted on three arylcyclohexylamines, including N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, revealed their chemical structures and developed methodologies for their detection in biological matrices. This research is crucial for understanding the pharmacological properties and potential risks associated with these substances, contributing to forensic toxicology and public health safety (De Paoli et al., 2013).
Opioid Receptor Binding and Analgesic Activity
A study on diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides explored their synthesis, X-ray analysis, and biological activities. It was discovered that these compounds exhibit varying degrees of affinity towards opioid receptors, with certain isomers demonstrating potent analgesic properties. This research contributes to the development of novel analgesics with potential therapeutic applications (Brine et al., 1995).
properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-18-11-9-14(10-12-18)17-16(19)13(2)20-15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZORNHPZYWBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpiperidin-4-yl)-2-phenoxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4579109.png)
![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4579117.png)


![N-cyclohexyl-3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]octahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4579137.png)
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4579149.png)
![1-allyl-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4579160.png)
![4-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B4579163.png)
![4-[(6-ethyl-3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4579171.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4579172.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4579177.png)
![1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4579181.png)